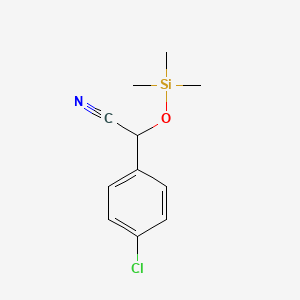![molecular formula C10H13F3N2 B7866400 N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-propanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine typically involves the following steps:
Amination: The resulting trifluoromethylated phenyl compound is then subjected to amination reactions to introduce the 1,3-propanediamine moiety. This can be done using reagents like ethylene diamine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the phenyl ring or the propanediamine chain can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include trifluoromethylated phenyl derivatives, aminated compounds, and various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, leading to improved efficacy and stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
N1-(4-Methylphenyl)-1,3-propanediamine: Similar structure but lacks the trifluoromethyl group.
N1-(4-Fluorophenyl)-1,3-propanediamine: Contains a fluorine atom instead of a trifluoromethyl group.
N1-(4-Chlorophenyl)-1,3-propanediamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can lead to different reactivity patterns and biological activities.
Properties
IUPAC Name |
N'-[4-(trifluoromethyl)phenyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,15H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGDQSMXBQQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
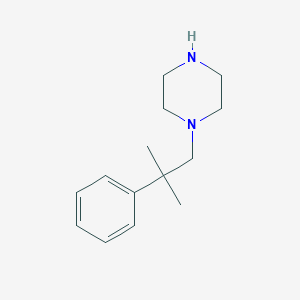
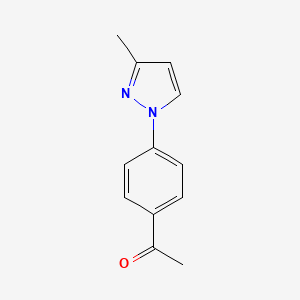
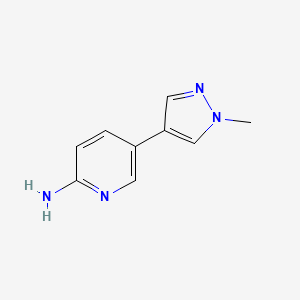

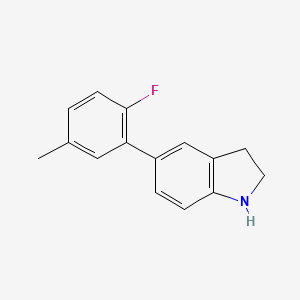
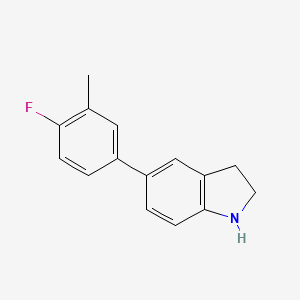
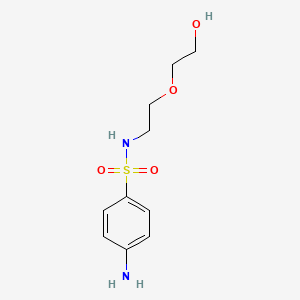

![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)
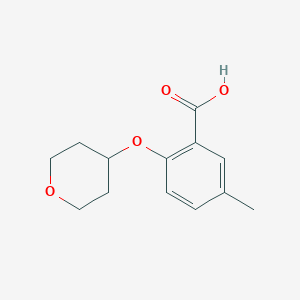
![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)
